Adenosine 5'-triphosphate disodium salt
Adenosine 5'-triphosphate disodium salt
Triphosadenine is a natural product found in Homo sapiens with data available.
The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls.
The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls.
Brand Name:
Vulcanchem
CAS No.:
987-65-5
VCID:
VC20751710
InChI:
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+]
Molecular Formula:
C10H14N5Na2O13P3
Molecular Weight:
551.14 g/mol
Adenosine 5'-triphosphate disodium salt
CAS No.: 987-65-5
Cat. No.: VC20751710
Molecular Formula: C10H14N5Na2O13P3
Molecular Weight: 551.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triphosadenine is a natural product found in Homo sapiens with data available. The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls. |
|---|---|
| CAS No. | 987-65-5 |
| Molecular Formula | C10H14N5Na2O13P3 |
| Molecular Weight | 551.14 g/mol |
| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
| Standard InChI | InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
| Standard InChI Key | TTWYZDPBDWHJOR-IDIVVRGQSA-L |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator